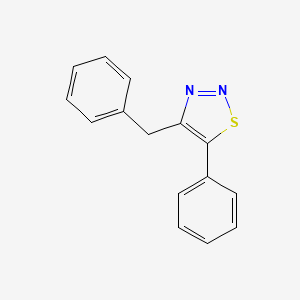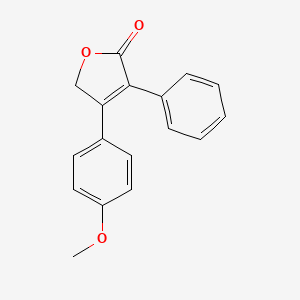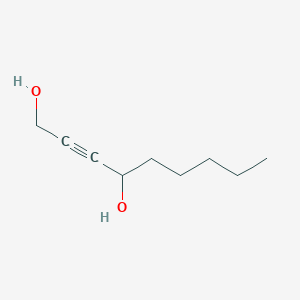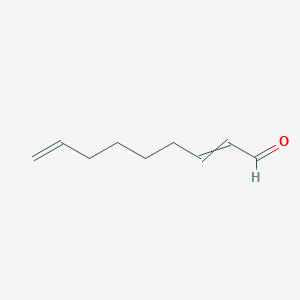
Nona-2,8-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-2,8-dienal is a chemical compound classified as a biogenic acyclic aldehyde. It has the molecular formula C₉H₁₄O and a molecular weight of 138.104 g/mol . This compound is known for its distinctive odor and is found in various natural sources, including certain plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-2,8-dienal can be synthesized through several methods. One common approach involves the aldol condensation of enols derived from nona-2,8-dione . This reaction typically requires acidic or basic conditions to facilitate the formation of the enol intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-2,8-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nona-2,8-dienal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: this compound is studied for its role in plant biochemistry and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and antioxidant properties.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor, and in the production of certain polymers and resins
Mécanisme D'action
The mechanism of action of nona-2,8-dienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its antimicrobial and antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nona-2,4-dienal: Another biogenic acyclic aldehyde with similar structural features but differing in the position of the double bonds.
Nona-2,6-dienal: Similar in structure but with double bonds at different positions, leading to different chemical properties and reactivity
Uniqueness
Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its reactivity and odor profile make it valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
108529-76-6 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
nona-2,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |
Clé InChI |
ZWSQVNVYDZKIEV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






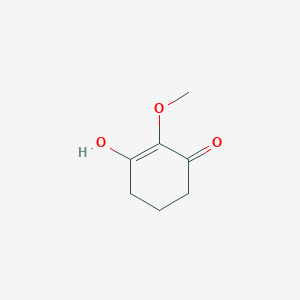
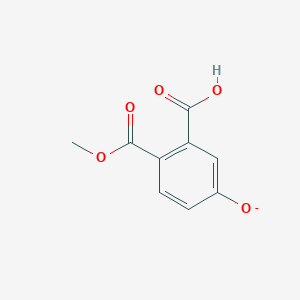
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)

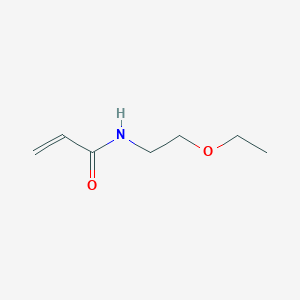

![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
